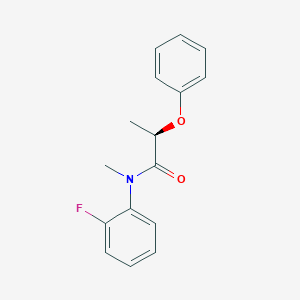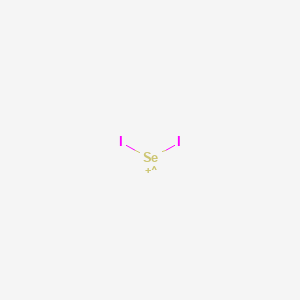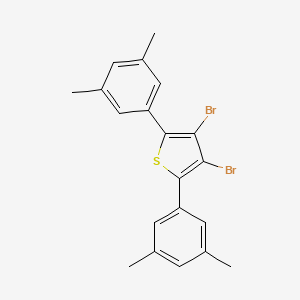![molecular formula C26H22F9O4P B14191841 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate CAS No. 846543-02-0](/img/structure/B14191841.png)
1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate is a chemical compound known for its unique structural properties It consists of a phenyl ring substituted with a nonafluorobutyl group and a butyl chain, which is further connected to a diphenyl phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate typically involves the reaction of 4-(nonafluorobutyl)phenylboronic acid with butyl bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting intermediate is then reacted with diphenyl phosphorochloridate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can yield the corresponding alcohols and phosphines.
Substitution: The phenyl and butyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphates and phenols.
Reduction: Alcohols and phosphines.
Substitution: Substituted phenyl and butyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.
Mecanismo De Acción
The mechanism of action of 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate involves its interaction with specific molecular targets and pathways. The nonafluorobutyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The diphenyl phosphate group can participate in phosphorylation reactions, affecting enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Triphenyl phosphate: A widely used flame retardant and plasticizer.
Trixylenyl phosphate: Known for its use in hydraulic fluids and lubricants.
Butylated phenyl phosphate: Utilized in similar applications as 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate.
Uniqueness: this compound is unique due to the presence of the nonafluorobutyl group, which imparts distinct hydrophobic and chemical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
Propiedades
Número CAS |
846543-02-0 |
|---|---|
Fórmula molecular |
C26H22F9O4P |
Peso molecular |
600.4 g/mol |
Nombre IUPAC |
1-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)phenyl]butyl diphenyl phosphate |
InChI |
InChI=1S/C26H22F9O4P/c1-2-9-22(39-40(36,37-20-10-5-3-6-11-20)38-21-12-7-4-8-13-21)18-14-16-19(17-15-18)23(27,28)24(29,30)25(31,32)26(33,34)35/h3-8,10-17,22H,2,9H2,1H3 |
Clave InChI |
BSJHHWZXSDOVPC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)



![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)

![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)


![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)

![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)
